molecular formula C16H19NO5 B178153 diethyl alpha-hydroxy-alpha-(1-methylindol-3-yl)-malonate CAS No. 127744-44-9

diethyl alpha-hydroxy-alpha-(1-methylindol-3-yl)-malonate

Cat. No.: B178153
CAS No.: 127744-44-9
M. Wt: 305.32 g/mol
InChI Key: WCBCPSKZHGTDRH-UHFFFAOYSA-N
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Description

diethyl alpha-hydroxy-alpha-(1-methylindol-3-yl)-malonate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. The subsequent steps involve the esterification of the indole derivative with diethyl malonate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

diethyl alpha-hydroxy-alpha-(1-methylindol-3-yl)-malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated or nitrated derivatives .

Scientific Research Applications

diethyl alpha-hydroxy-alpha-(1-methylindol-3-yl)-malonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

diethyl alpha-hydroxy-alpha-(1-methylindol-3-yl)-malonate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its ester functional groups and the presence of a hydroxy group make it versatile for various chemical reactions and applications .

Properties

CAS No.

127744-44-9

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

diethyl 2-hydroxy-2-(1-methylindol-3-yl)propanedioate

InChI

InChI=1S/C16H19NO5/c1-4-21-14(18)16(20,15(19)22-5-2)12-10-17(3)13-9-7-6-8-11(12)13/h6-10,20H,4-5H2,1-3H3

InChI Key

WCBCPSKZHGTDRH-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=CN(C2=CC=CC=C21)C)(C(=O)OCC)O

Canonical SMILES

CCOC(=O)C(C1=CN(C2=CC=CC=C21)C)(C(=O)OCC)O

Origin of Product

United States

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